N-cyclohexyl-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide
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Overview
Description
N-CYCLOHEXYL-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-METHYLACETAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-METHYLACETAMIDE typically involves multiple steps. One common method includes the condensation of DMF-DMA (dimethylformamide dimethyl acetal) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-CYCLOHEXYL-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its heterocyclic core.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-METHYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The pyrido[2,3-d]pyrimidine core can bind to specific sites on proteins, altering their function and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Notable for its use as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Uniqueness: N-CYCLOHEXYL-2-({1-ETHYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-METHYLACETAMIDE stands out due to its specific combination of functional groups and the cyclohexyl moiety, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H28N4O2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1-ethyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C20H28N4O2S/c1-5-24-18-17(13(2)11-14(3)21-18)19(26)22-20(24)27-12-16(25)23(4)15-9-7-6-8-10-15/h11,15H,5-10,12H2,1-4H3 |
InChI Key |
NPKDSZFNPQRLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C)C)C(=O)N=C1SCC(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
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